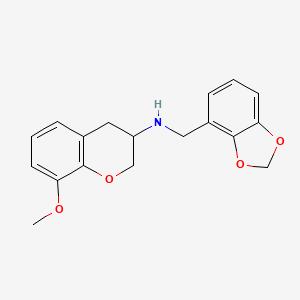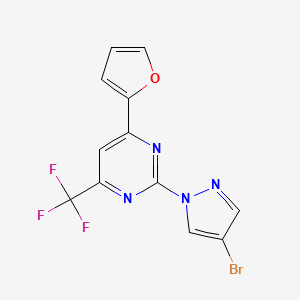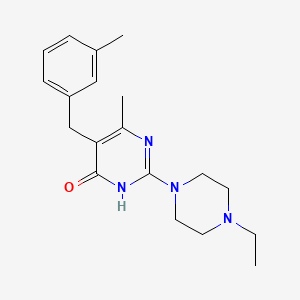
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as MDMA, is a synthetic psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use. However, recent research has shown that MDMA may have therapeutic potential for the treatment of certain mental health disorders.
作用機序
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased fear and anxiety. This compound also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in high doses or when combined with other substances. This compound can also lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
実験室実験の利点と制限
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in laboratory experiments, including its ability to increase social bonding and empathy, and its potential therapeutic effects. However, there are also limitations to its use, including the potential for abuse and the risk of adverse effects.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, including further investigation of its potential therapeutic effects, particularly in the treatment of PTSD. There is also a need for research on the long-term effects of this compound use, particularly in terms of neurotoxicity and cognitive function. Additionally, there is a need for research on the potential risks and benefits of using this compound in combination with other substances, particularly in the context of recreational use. Finally, there is a need for research on the potential use of this compound in other mental health disorders, such as anxiety and depression.
合成法
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is synthesized from safrole, which is a natural substance found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to this compound. The synthesis process is complex and requires specialized knowledge and equipment.
科学的研究の応用
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant improvements in PTSD symptoms. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
特性
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-20-15-6-2-4-12-8-14(10-21-17(12)15)19-9-13-5-3-7-16-18(13)23-11-22-16/h2-7,14,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSBNOPCFADNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5968309.png)
![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

